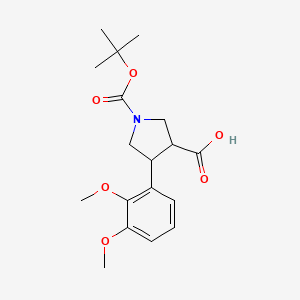
Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,3-dimethoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,3-Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group can be introduced through a substitution reaction using a suitable phenyl derivative.
Protection with Boc Group: The final step involves the protection of the amine functionality with a Boc group using a reagent such as di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The Boc group provides protection during chemical reactions, allowing for selective modification of the molecule.
Comparación Con Compuestos Similares
- Boc-®-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid
- N-Boc-(2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propanoic acid
Comparison: Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. Similar compounds may have different ring structures or substitution patterns, leading to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H25NO6 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-7-6-8-14(23-4)15(11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21) |
Clave InChI |
NBVLXJGYHYKWTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


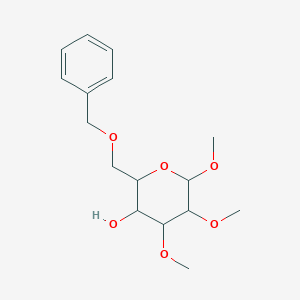
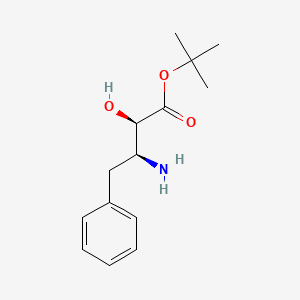
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)

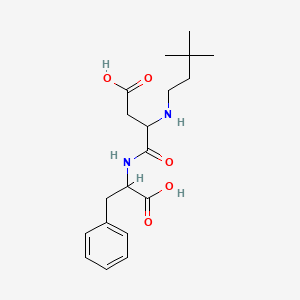
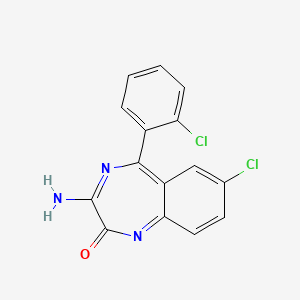
![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
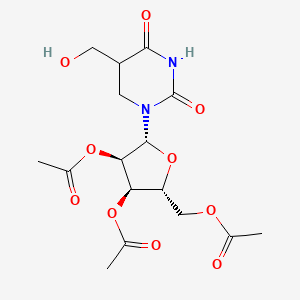
![Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12325275.png)
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)

